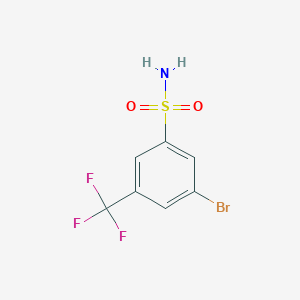

3-Bromo-5-trifluoromethylbenzenesulfonamide

描述

3-Bromo-5-trifluoromethylbenzenesulfonamide is a halogenated aromatic sulfonamide characterized by a benzene ring substituted with bromine (Br), trifluoromethyl (CF₃), and sulfonamide (-SO₂NH₂) groups. Its molecular formula is C₇H₅BrF₃NO₂S, with a molecular weight of 304.15 g/mol (calculated). This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the reactive sulfonamide group and electron-withdrawing substituents (CF₃ and Br) that modulate its electronic properties .

While direct physicochemical data (e.g., melting point, boiling point) for the parent compound are unavailable in the provided evidence, its derivatives are well-documented. The parent compound’s sulfonyl chloride precursor, 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride (CAS 2778610), is commercially available and used to synthesize sulfonamide derivatives via nucleophilic substitution .

属性

IUPAC Name |

3-bromo-5-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO2S/c8-5-1-4(7(9,10)11)2-6(3-5)15(12,13)14/h1-3H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCGGYKHNMWDKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)N)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619601 | |

| Record name | 3-Bromo-5-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214210-15-8 | |

| Record name | 3-Bromo-5-(trifluoromethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214210-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromination of 3-Trifluoromethylbenzene Derivatives

A key precursor is 3-trifluoromethylbromobenzene, which can be prepared by selective bromination of 1,3-bis(trifluoromethyl)benzene or related trifluoromethylated benzenes.

- Method: Bromination using N,N′-dibromo-5,5-dimethylhydantoin in a mixed acid medium of glacial acetic acid and 96% sulfuric acid at approximately 45 °C.

- Reaction conditions: Controlled addition of brominating agent with rapid stirring to ensure homogeneity and regioselectivity.

- Outcome: Formation of 3-bromo-5-trifluoromethylbenzene with about 2.6% isomeric impurities.

- Workup: Dilution with cold water, phase separation, washing with aqueous sodium hydroxide (5 N), and isolation of the brominated product.

This method provides a regioselective bromination with good yield and purity suitable for further functionalization.

Sulfonation to Form Sulfonyl Chloride

- Reagents: Chlorosulfonic acid (HSO3Cl) is reacted with the brominated trifluoromethylbenzene derivative.

- Conditions: Typically carried out under controlled temperature to avoid over-sulfonation or decomposition.

- Product: 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, a reactive intermediate for sulfonamide formation.

Conversion to Sulfonamide

- Amination: The sulfonyl chloride intermediate is reacted with an amine (e.g., dipropylamine) to form the sulfonamide.

- Conditions: Usually performed in an inert solvent with base to neutralize the released HCl.

- Yield: High yields are achievable with proper stoichiometric control and temperature management.

- Industrial considerations: Continuous flow reactors and automated systems optimize reaction control and scalability.

An alternative approach involves preparing 3-bromo-5-trifluoromethylaniline as an intermediate, which can then be converted to the sulfonamide.

- Starting material: 4-bromo-2-trifluorotoluidine.

- Sequence: Acetylation → Nitration → Deacetylation → Deamination → Reduction.

- Key steps:

- Acetylation with acetic acid and acetic anhydride at 50-60 °C.

- Nitration with sulfuric and nitric acid at low temperature (below 20 °C).

- Hydrolysis of amide groups under reflux with hydrochloric acid.

- Deamination via diazotization with sodium nitrite in sulfuric acid, followed by reduction with iron powder and acetic acid.

- Yield: Overall process yield about 43%, with high purity (up to 99.6% content in acetylation step).

- Advantages: Conventional unit processes, suitable for industrial scale-up, and adaptable for related halogenated trifluoromethyl anilines.

| Step | Method | Reagents/Conditions | Yield/Purity | Notes |

|---|---|---|---|---|

| Bromination | N,N′-dibromo-5,5-dimethylhydantoin in H2SO4/AcOH | 45 °C, controlled addition, rapid stirring | High, ~97% | Regioselective, minor isomers (~2.6%) |

| Sulfonation | Chlorosulfonic acid | Controlled temp, inert atmosphere | High | Produces sulfonyl chloride intermediate |

| Sulfonamide formation | Reaction with amine (e.g., dipropylamine) | Base, inert solvent | High | Industrially optimized with flow reactors |

| Alternative route (aniline intermediate) | Multi-step: acetylation, nitration, deacetylation, deamination, reduction | Acetic acid/anhydride, H2SO4/HNO3, HCl reflux, NaNO2 diazotization, Fe reduction | Overall ~43% | Conventional unit processes, scalable |

- The bromination method using N,N′-dibromo-5,5-dimethylhydantoin in mixed acid media is preferred for its regioselectivity and scalability.

- The sulfonation step with chlorosulfonic acid is a classical and reliable method to introduce the sulfonyl chloride functionality, which is a versatile intermediate for sulfonamide synthesis.

- The sulfonamide formation step benefits from modern industrial techniques such as continuous flow reactors, which improve reaction control, safety, and yield.

- The alternative multi-step synthesis via 3-bromo-5-trifluoromethylaniline provides a route for related derivatives and is well-documented for industrial application, despite a moderate overall yield.

The preparation of 3-bromo-5-trifluoromethylbenzenesulfonamide involves a combination of regioselective bromination, sulfonation, and amination steps. The most efficient and industrially viable methods employ controlled bromination with N,N′-dibromo-5,5-dimethylhydantoin, followed by sulfonyl chloride formation and subsequent sulfonamide synthesis. Alternative routes via aniline intermediates offer flexibility for derivative synthesis. These methods are supported by detailed reaction conditions and yields, making them authoritative for research and industrial production.

化学反应分析

Types of Reactions

3-Bromo-5-trifluoromethylbenzenesulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The sulfonamide group can participate in redox reactions.

Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Catalysts: Such as palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzenesulfonamides, while coupling reactions can produce more complex aromatic compounds .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : CHBrFNOS

- Molecular Weight : 267.08 g/mol

- IUPAC Name : 3-bromo-5-(trifluoromethyl)benzenesulfonamide

The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with biological targets. The sulfonamide group is known for its biological activity, making this compound a valuable candidate for drug development.

Medicinal Chemistry

3-Bromo-5-trifluoromethylbenzenesulfonamide has been investigated for its potential as an anticancer agent. It specifically targets the S100A2 protein, which plays a critical role in tumor progression. Studies have shown that it can inhibit the interaction between S100A2 and p53, leading to reduced proliferation of pancreatic cancer cells .

Biological Activity Summary :

Antimicrobial Research

The compound exhibits antimicrobial properties against various bacterial strains. Its structural characteristics contribute to enhanced solubility and bioavailability, making it a candidate for antibiotic development .

Organic Synthesis

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. It is utilized in substitution reactions to produce various substituted benzenesulfonamides .

Antitumor Efficacy

In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell lines by targeting specific survival pathways. For example, research indicated its efficacy in inducing apoptosis in pancreatic cancer cells through the disruption of S100A2-p53 interactions .

Antimicrobial Testing

Tests on structurally related sulfonamides revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The trifluoromethyl group was noted to enhance the compound's antimicrobial efficacy due to improved solubility .

作用机制

The mechanism of action of 3-Bromo-5-trifluoromethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

相似化合物的比较

Comparison with Similar Compounds

The structural analogs of 3-bromo-5-trifluoromethylbenzenesulfonamide primarily differ in their N-substituents or benzene ring modifications . Below is a comparative analysis:

Table 1: Comparison of N-Substituted Derivatives

Key Observations:

N-Substituent Effects :

- Lipophilicity : Longer alkyl chains (e.g., N-hexyl) enhance lipophilicity, improving solubility in organic solvents .

- Reactivity : N,N-Dimethyl derivatives exhibit reduced nucleophilicity at the sulfonamide nitrogen due to steric and electronic effects .

- Toxicity : N-Ethyl and N-propyl derivatives share similar hazards, including skin/eye irritation, necessitating PPE during handling .

Ring-Modified Analogs: 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (CAS 2778610): A key precursor for sulfonamide synthesis; reactive toward amines and alcohols .

Commercial Availability :

生物活性

3-Bromo-5-trifluoromethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula: CHBrFNOS

- Molecular Weight: 303.08 g/mol

- CAS Number: 453565-90-7

The biological activity of this compound is attributed to its interaction with various biomolecules. The compound is known to target specific protein-protein interactions, particularly in cancer pathways. For instance, it has been identified as an inhibitor of the S100A2-p53 interaction, which is crucial in regulating cell growth and apoptosis in pancreatic cancer cells .

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. In vitro studies have shown that it can inhibit the growth of several cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MiaPaCa-2 | 2.97 | High |

| BxPC-3 | Not specified | Moderate to High |

| AsPC-1 | Not specified | Moderate |

| Capan-2 | Not specified | Moderate |

| HPAC | Not specified | Moderate |

| PANC-1 | Not specified | Moderate |

The compound demonstrated near-uniform activity across these pancreatic cancer cell lines, indicating its potential as a therapeutic agent against malignancies characterized by high S100A2 expression .

Mechanistic Studies

The mechanism behind its anticancer effects involves the inhibition of critical signaling pathways associated with cell proliferation and survival. In silico studies have predicted strong binding affinities to the S100A2 protein, supporting the hypothesis that disrupting this interaction leads to reduced tumor growth .

Case Studies

- Pancreatic Cancer Study : A focused library synthesis identified various analogs of this compound, with significant cytotoxicity observed in pancreatic cancer cell lines. The study concluded that inhibiting the S100A2-p53 interaction could serve as a viable strategy for developing new anticancer therapies .

- Broad-Spectrum Anticancer Activity : Another study evaluated multiple derivatives of sulfonamide compounds, including this compound, against a panel of human cancer cell lines. Results indicated that certain modifications to the sulfonamide moiety enhanced inhibitory effects on cancer cell proliferation, highlighting the importance of structural optimization .

Additional Biological Activities

Beyond its anticancer properties, this compound has been investigated for other biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains, although specific MIC values require further investigation .

- DNA Interaction : The compound has shown potential for moderate DNA cleavage activity, which could be relevant for its anticancer mechanisms by inducing DNA damage in rapidly dividing cells .

常见问题

Q. What are the standard synthetic routes for preparing 3-Bromo-5-trifluoromethylbenzenesulfonamide, and what reaction conditions optimize yield?

The compound is typically synthesized via nucleophilic substitution of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride with amines. Key steps include:

- Sulfonyl chloride precursor : Reacting benzenesulfonic acid derivatives with chlorinating agents (e.g., PCl₅) under anhydrous conditions.

- Amine coupling : Adding primary or secondary amines (e.g., ethylamine) in polar aprotic solvents (e.g., THF or DCM) at 0–25°C. Triethylamine is often used to scavenge HCl .

- Purification : Column chromatography or recrystallization to isolate the sulfonamide. Yields >75% are achievable with stoichiometric control and inert atmospheres .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., Br at C3, CF₃ at C5) and sulfonamide NH protons (δ 5–7 ppm). ¹⁹F NMR detects trifluoromethyl groups (δ -60 to -70 ppm) .

- HRMS : Validates molecular weight (e.g., m/z 328.97 for C₈H₆BrF₃NO₂S).

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for solid-state reactivity studies .

Advanced Research Questions

Q. How do computational methods like DFT predict the reactivity of this compound in substitution reactions?

Density Functional Theory (DFT) models the electron-density distribution and frontier molecular orbitals to identify reactive sites. For this compound:

- Electrophilic centers : The sulfonamide sulfur and bromine atom show high electrophilicity indices due to electron-withdrawing CF₃ and sulfonyl groups.

- Nucleophilic aromatic substitution (SNAr) : Calculations predict para-directing effects of the sulfonamide group, with Br substitution favored at positions activated by CF₃ .

- Solvent effects : Polarizable continuum models (PCM) simulate solvation, showing enhanced reactivity in DMF vs. toluene .

Q. What strategies resolve contradictions in regioselectivity observed during derivatization of this compound?

Conflicting regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) may arise from competing directing effects of Br (ortho/para) vs. CF₃ (meta). Methodological solutions include:

- Protecting groups : Temporarily blocking the sulfonamide NH to modulate electronic effects.

- Catalyst screening : Pd(PPh₃)₄ vs. XPhos ligands to favor C-Br activation over CF₃ interference .

- Kinetic vs. thermodynamic control : Lower temperatures (e.g., -20°C) favor kinetic products (Br substitution), while higher temperatures promote thermodynamically stable isomers .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

- Substituent variation : Replacing Br with electron-deficient groups (e.g., CN) enhances binding to enzymes like carbonic anhydrase.

- Bioisosteres : Trifluoromethyl groups improve metabolic stability; replacing sulfonamide with sulfonate esters alters pharmacokinetics .

- In vitro assays : Cytotoxicity screening (e.g., MTT assays) identifies derivatives with IC₅₀ <10 µM against cancer cell lines .

Q. What methodologies address discrepancies between experimental and computational spectral data?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions, confirming substitution patterns.

- Dynamic NMR : Detects rotational barriers in sulfonamide groups that may cause splitting not predicted by static models .

- DFT-NMR comparison : Boltzmann-weighted conformational ensembles improve agreement between calculated and observed chemical shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。